molecular formula C12H16ClNO B1340408 4-Benzyl-3-(chloromethyl)morpholine CAS No. 110167-16-3

4-Benzyl-3-(chloromethyl)morpholine

Cat. No. B1340408
M. Wt: 225.71 g/mol
InChI Key: MSRCVCNYPADFER-UHFFFAOYSA-N
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Description

The compound 4-Benzyl-3-(chloromethyl)morpholine is a versatile molecule that serves as a precursor in various chemical syntheses. It is particularly notable for its role in the formation of morpholine derivatives, which have applications in medicinal chemistry and as biological agents.

Synthesis Analysis

The synthesis of morpholine derivatives can involve the reaction of 4-benzyl-3-chloromethylmorpholine with different nucleophiles. For instance, the reaction with phenoxide anions not only yields 4-benzyl-3-phenoxymethyl morpholines but also leads to the formation of 4-benzyl-6-phenoxy-1,4-oxazepanes due to a ring expansion reaction. This reaction is facilitated by neighboring group participation, resulting in an ambident aziridinium cation intermediate .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be quite complex. For example, the crystal structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, has been determined to crystallize in the monoclinic space group. The dihedral angles between the different rings in the molecule have been measured using X-ray analysis, indicating the spatial arrangement of the morpholine moiety in relation to other substituents .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. In one study, a morpholine derivative was synthesized by reacting a triazolone compound with morpholine and formaldehyde . In another case, a morpholine-containing indazole derivative was synthesized through a condensation reaction involving an isocyanate and a morpholine-substituted indazole, which was prepared from a difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the crystal structure of a Mannich base derivative of morpholine, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, reveals that the morpholine ring adopts a chair conformation, and the molecular structure is stabilized by weak hydrogen bonding and π interactions . Additionally, benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and shown to possess significant vasodilatory properties, with a quantitative structure-activity relationship study revealing correlations between their physicochemical parameters and biological activity .

Scientific Research Applications

Synthesis and Ring Expansion Reactions

A significant application of 4-Benzyl-3-(chloromethyl)morpholine in scientific research involves its use in synthesis and ring expansion reactions. Brown, Foubister, and Wright (1987) explored the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions, which not only yielded 4-benzyl-3-phenoxymethyl morpholines but also led to substantial amounts of 4-benzyl-6-phenoxy-1,4-oxazepanes through a ring expansion reaction. This process was attributed to the formation of an ambident aziridinium cation intermediate, showcasing the compound's utility in creating complex molecular structures (Brown, Foubister, & Wright, 1987).

Synthesis of Ionic Liquids

Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, producing morpholinium ionic liquids with various anions. These ionic liquids, characterized by their physicochemical properties, cytotoxicity, and biodegradability, represent another avenue of research where 4-Benzyl-3-(chloromethyl)morpholine plays a foundational role. The study's findings contribute to the understanding of ionic liquids' potential applications in green chemistry and biodegradable materials (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Pharmaceutical Research

Synthesis of Antidepressants

Donskaya, Antonkina, Glukhan, and Smirnov (2004) reported the synthesis of 4-Chloro-N-(3-morpholinopropyl)benzamide, an original domestic antidepressant, through the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine. This synthesis route highlights the compound's relevance in developing pharmaceuticals, particularly in creating antidepressants with specific inhibitory properties (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).

Material Science and Organic Chemistry

Crystal Structure Studies

Kang, Kim, Kwon, and Kim (2015) conducted a study on the crystal structure of dimethomorph, a morpholine fungicide, which involves 4-Benzyl-3-(chloromethyl)morpholine derivatives. The analysis of the crystal structure provides insights into the molecular configuration and interaction, which is crucial for understanding the compound's behavior in various applications (Kang, Kim, Kwon, & Kim, 2015).

Safety And Hazards

The safety information for 4-Benzyl-3-(chloromethyl)morpholine indicates that it may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-benzyl-3-(chloromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRCVCNYPADFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549027
Record name 4-Benzyl-3-(chloromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3-(chloromethyl)morpholine

CAS RN

110167-16-3
Record name 4-Benzyl-3-(chloromethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-3-chloromethyl-morpholine
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